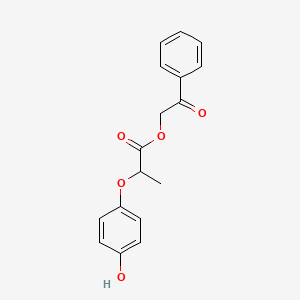
Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester is a chemical compound with the molecular formula C17H16O5 It is known for its unique structure, which includes a propanoic acid backbone, a hydroxyphenoxy group, and an oxo-phenylethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-(4-hydroxyphenoxy)-: Similar structure but lacks the oxo-phenylethyl ester moiety.
2-(4-Hydroxyphenoxy)propanoic acid: Similar structure but lacks the ester group.
2-Oxo-2-phenylethyl esters: Compounds with similar ester groups but different substituents.
Uniqueness
Propanoic acid, 2-(4-hydroxyphenoxy)-, 2-oxo-2-phenylethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
824974-55-2 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
phenacyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C17H16O5/c1-12(22-15-9-7-14(18)8-10-15)17(20)21-11-16(19)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3 |
InChI-Schlüssel |
MVJCHOKMVGSOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



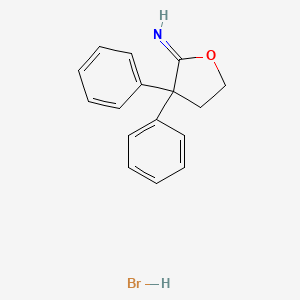
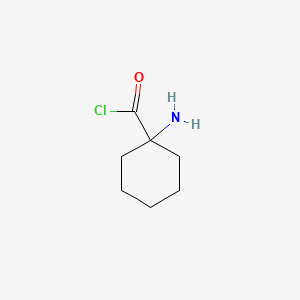


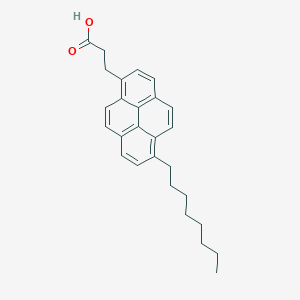
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
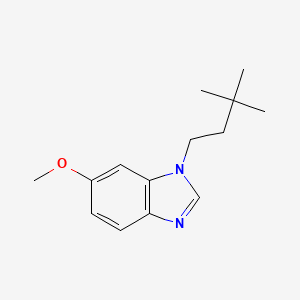
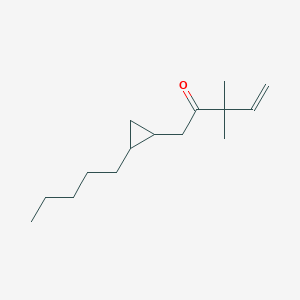
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
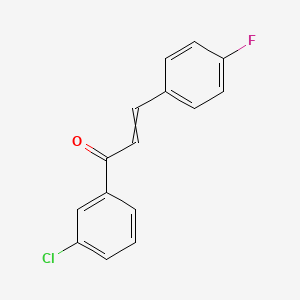
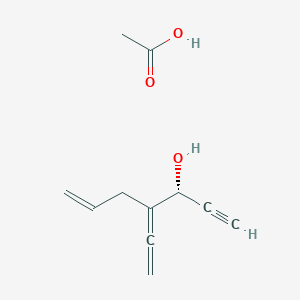
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
